tagitinin C

Description

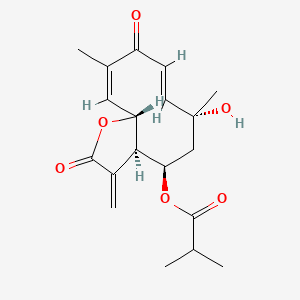

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(3aR,4R,6R,7E,10Z,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,11a-tetrahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate |

InChI |

InChI=1S/C19H24O6/c1-10(2)17(21)25-15-9-19(5,23)7-6-13(20)11(3)8-14-16(15)12(4)18(22)24-14/h6-8,10,14-16,23H,4,9H2,1-3,5H3/b7-6+,11-8-/t14-,15-,16+,19+/m1/s1 |

InChI Key |

DUQSSEQKLJQACA-FESGBCJUSA-N |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@](/C=C/C1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(C=CC1=O)(C)O)OC(=O)C(C)C)C(=C)C(=O)O2 |

Synonyms |

tagitinin tagitinin A tagitinin B tagitinin C tagitinin D tagitinin F tagitinins |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthesis of Tagitinin C in Asteraceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpenoid lactone predominantly found in the Asteraceae family, notably in Tithonia diversifolia, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering to enhance its production and for the discovery of novel derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound. It details the precursor molecules, key enzymatic steps, and relevant experimental protocols for pathway elucidation. Quantitative data from related studies are summarized, and conceptual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this complex natural product.

Introduction

Sesquiterpenoid lactones (STLs) are a large and diverse group of secondary metabolites characterized by a C15 backbone and a lactone ring. Within the Asteraceae family, these compounds play crucial roles in plant defense and have been extensively investigated for their medicinal properties. This compound, a germacranolide-type STL, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The elucidation of its biosynthetic pathway is a critical step towards harnessing its full therapeutic potential. This guide synthesizes the current knowledge on STL biosynthesis to propose a detailed pathway for this compound and provides the technical framework for its experimental validation.

The General Biosynthetic Pathway of Sesquiterpenoid Lactones in Asteraceae

The biosynthesis of STLs in Asteraceae initiates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The formation of the diverse array of STLs can be broadly categorized into three key stages:

-

Formation of the Sesquiterpene Scaffold: The linear FPP is cyclized by a class of enzymes known as sesquiterpene synthases (STSs) to form various cyclic sesquiterpene hydrocarbons. For most germacranolides, including likely this compound, the key intermediate is germacrene A, produced by the action of germacrene A synthase (GAS)[1].

-

Oxidative Modifications: The sesquiterpene scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), predominantly from the CYP71 family[2][3]. These reactions include hydroxylations, epoxidations, and carboxylations. A crucial step is the three-step oxidation of germacrene A at the C12-methyl group to form germacrene A acid, a reaction catalyzed by germacrene A oxidase (GAO)[4][5].

-

Lactonization and Further Tailoring: The final steps involve the formation of the characteristic lactone ring, a process also often mediated by CYPs, followed by further species-specific tailoring reactions such as additional hydroxylations, acylations, and glycosylations.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, based on its chemical structure and the known enzymatic reactions in STL biosynthesis, a putative pathway can be proposed (Figure 1).

Step 1: Formation of Germacrene A. Farnesyl pyrophosphate (FPP) is cyclized by Germacrene A Synthase (GAS) to form the germacrene A scaffold.

Step 2: Oxidation to Germacrene A Acid. The C12 methyl group of germacrene A undergoes a three-step oxidation catalyzed by Germacrene A Oxidase (GAO), a CYP71 enzyme, to yield germacrene A acid[4][5].

Step 3: Hydroxylation Events. Based on the structure of this compound, which possesses hydroxyl groups, it is proposed that germacrene A acid is subsequently hydroxylated at specific positions by other CYP450 hydroxylases. These hydroxylations are critical for the subsequent lactonization and final structure.

Step 4: Lactonization. A specific CYP71 family enzyme likely catalyzes the formation of the γ-lactone ring. This is a key step in the formation of the germacranolide core structure.

Step 5: Final Tailoring. The final structure of this compound is likely achieved through one or more tailoring steps, which may include acylation to add the isobutyrate group.

Quantitative Data

Quantitative data on the biosynthesis of this compound itself is limited. However, data from studies on related sesquiterpenoid lactones and their precursors can provide valuable benchmarks for future research.

| Parameter | Value | Organism/System | Reference |

| This compound Content | |||

| In Tithonia diversifolia leaves (diethyl ether extract) | 30.5 ± 2.1% (of extract) | Tithonia diversifolia | |

| Enzyme Kinetics (Related Enzymes) | |||

| Lactuca sativa Germacrene A Oxidase (LsGAO) - Km for Germacrene A | 1.2 ± 0.2 µM | Yeast microsomes | [5] |

| Lactuca sativa Germacrene A Oxidase (LsGAO) - kcat | 1.1 ± 0.1 s-1 | Yeast microsomes | [5] |

| Precursor Levels | |||

| Farnesyl Pyrophosphate (FPP) | Varies significantly with tissue and conditions | Various plants | [6] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

A powerful approach to identify the genes involved in a specific metabolic pathway is to compare the transcriptomes of tissues with high and low production of the target compound.

Protocol:

-

Plant Material: Collect different tissues from Tithonia diversifolia, such as young leaves, mature leaves, stems, and roots. Glandular trichomes are often the primary site of STL biosynthesis and should be isolated if possible[7].

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Identify transcripts encoding putative sesquiterpene synthases and cytochrome P450s.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in tissues with high this compound content.

-

-

Candidate Gene Selection: Prioritize candidate genes for functional characterization based on their expression profiles and sequence similarity to known STL biosynthetic enzymes.

Functional Characterization of Candidate Genes using Transient Expression in Nicotiana benthamiana

Transient expression in N. benthamiana is a rapid and efficient method to test the function of candidate biosynthetic genes[8][9][10][11].

Protocol:

-

Vector Construction: Clone the full-length coding sequence of the candidate gene into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

-

Infiltration: Grow the transformed Agrobacterium culture and infiltrate the abaxial side of young, fully expanded N. benthamiana leaves. For multi-enzyme pathways, co-infiltrate with multiple Agrobacterium strains, each carrying a different gene.

-

Incubation: Incubate the infiltrated plants for 3-5 days under controlled growth conditions.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, extract the metabolites (e.g., with ethyl acetate), and analyze the extracts by GC-MS or LC-MS to identify the enzymatic product.

In Vitro Enzyme Assays

In vitro assays using recombinant enzymes are essential for determining kinetic parameters and substrate specificity.

Protocol for Sesquiterpene Synthase Assay:

-

Recombinant Protein Expression: Express the candidate STS gene in a suitable heterologous system (e.g., E. coli or yeast) and purify the recombinant protein.

-

Assay Reaction: Set up the reaction mixture containing the purified enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT), and the substrate farnesyl pyrophosphate (FPP).

-

Product Extraction: After incubation, stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted products by GC-MS and compare the mass spectra and retention times with authentic standards.

Protocol for Cytochrome P450 Assay:

-

Microsome Preparation: Express the candidate CYP450 gene and a corresponding cytochrome P450 reductase (CPR) in yeast. Isolate the microsomal fraction containing the recombinant enzymes.

-

Assay Reaction: The reaction mixture should include the microsomes, buffer (e.g., 50 mM potassium phosphate, pH 7.5), the substrate (e.g., germacrene A or another intermediate), and an NADPH-regenerating system.

-

Product Extraction and Analysis: Extract the products with an appropriate organic solvent and analyze by LC-MS or GC-MS.

Analytical Methods for Metabolite Identification

HPLC Analysis: A reversed-phase HPLC method can be used for the quantification of this compound[12].

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at approximately 210-220 nm.

NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the unambiguous structure elucidation of biosynthetic intermediates and final products[13][14][15].

Conclusion and Future Perspectives

The biosynthesis of this compound in Asteraceae follows the general principles of sesquiterpenoid lactone formation, originating from farnesyl pyrophosphate and proceeding through key intermediates like germacrene A. While the overarching pathway is understood, the specific enzymes responsible for the later, intricate tailoring steps that define the unique structure of this compound remain to be experimentally validated. The proposed biosynthetic pathway in this guide provides a roadmap for future research. The application of the detailed experimental protocols, particularly the combination of transcriptome analysis and functional gene characterization, will be instrumental in identifying and characterizing the complete set of enzymes involved. A thorough understanding of this pathway will not only enable the metabolic engineering of high-producing plant or microbial systems for a sustainable supply of this compound but also open avenues for the combinatorial biosynthesis of novel, potentially more potent, derivatives for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Identification and characterization of CYP71 subclade cytochrome P450 enzymes involved in the biosynthesis of bitterness compounds in Cichorium intybus [frontiersin.org]

- 4. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Combinatorial Coexpression of Biosynthetic Genes by Transient Expression in the Plant Host Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]

- 11. Rapid Combinatorial Coexpression of Biosynthetic Genes by Transient Expression in the Plant Host Nicotiana benthamiana. | Semantic Scholar [semanticscholar.org]

- 12. Quantification of this compound in Tithonia diversifolia by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Complete NMR spectral assignments of two lactucin-type sesquiterpene lactone glycosides from Picris conyzoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mass Spectrometric Analysis of Tagitinin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and mass spectrometric analysis of tagitinin C, a sesquiterpene lactone of the heliangolide type found in plants of the Tithonia genus. This compound has garnered significant interest in the scientific community for its wide range of biological activities, including anti-inflammatory, anti-trypanosomal, and potential anti-cancer properties. A thorough understanding of its structural characterization through modern analytical techniques is paramount for advancing research and development efforts.

This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, provides detailed experimental protocols for these techniques, and visualizes the analytical workflow for the structure elucidation of this compound.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. While comprehensive 2D NMR correlation and mass spectrometry fragmentation data are not extensively detailed in publicly available literature, this section presents the foundational 1D NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides crucial information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), reported in Hertz (Hz), reveal the connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 6.89 | d | 17.0 |

| H-2 | 6.19 | d | 17.0 |

| H-5 | 5.80 | dq | 8.8, 1.1 |

| H-7 | 3.50 | m | |

| H-8 | 5.82 | m | |

| Hα-9 | 2.41 | dd | 13.9, 6.3 |

| Hβ-9 | 1.94 | dd | 13.9, 10.0 |

| Hα-13 | 6.27 | d | 1.1 |

| Hβ-13 | 5.74 | d | 1.1 |

| H-14 | 1.47 | s | |

| H-2' | 2.36 | seq | 6.9 |

| H-3' | 0.99 | d | 6.9 |

| H-4' | 0.97 | d | 6.9 |

| -OH | 3.21 | s | |

| 1.88 | br. s | ||

| 5.37 | br. d | 8.8 |

d: doublet, dd: doublet of doublets, dq: doublet of quartets, m: multiplet, s: singlet, seq: septet, br. s: broad singlet

¹³C NMR Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are commonly used for the analysis of this compound and other sesquiterpene lactones.[2][3] The specific mass-to-charge ratios (m/z) for the molecular ion and its characteristic fragment ions are crucial for confirming the identity of the compound.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the spectroscopic and mass spectrometric analysis of a sesquiterpene lactone like this compound. These protocols are based on standard practices in the field of natural product chemistry.

Sample Preparation

-

Extraction and Isolation : this compound is typically isolated from the leaves of Tithonia diversifolia. The dried and powdered plant material is subjected to solvent extraction, often using methanol or a mixture of dichloromethane and methanol. The crude extract is then partitioned and subjected to various chromatographic techniques, such as column chromatography over silica gel and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

-

NMR Sample Preparation : For NMR analysis, approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

MS Sample Preparation : For mass spectrometry, a dilute solution of this compound is prepared in a solvent compatible with the ionization source, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL. The solution may be introduced into the mass spectrometer via direct infusion or through an HPLC system for LC-MS analysis.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400, 500, or 600 MHz instrument.

-

¹H NMR Spectroscopy : One-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR and DEPT Spectroscopy : ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are recorded to identify all carbon signals and to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy :

-

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment is performed to establish proton-proton coupling correlations and to trace the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum is acquired to determine one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC experiment is conducted to identify long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the complete carbon skeleton and for placing substituents.

-

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is commonly used.

-

Analysis Conditions :

-

Ionization Mode : ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺.

-

Full Scan MS : A full scan mass spectrum is acquired to determine the accurate mass of the molecular ion, which allows for the determination of the elemental formula.

-

Tandem MS (MS/MS) : Fragmentation of the precursor ion is induced by collision-induced dissociation (CID) to obtain a product ion spectrum. This fragmentation pattern provides valuable information about the structure of the molecule.

-

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

physical and chemical properties of tagitinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C is a naturally occurring sesquiterpene lactone isolated from the plant Tithonia diversifolia, commonly known as the Mexican sunflower.[1][2][3] This compound has garnered significant interest in the scientific community due to its wide range of biological activities, including potent anti-cancer, anti-inflammatory, and antiparasitic properties.[4][5] Notably, it has shown efficacy against various cancer cell lines, including human glioblastoma, colorectal cancer, and hepatocellular carcinoma.[2][6] this compound is also recognized as a ferroptosis inducer, a distinct form of regulated cell death, which opens new avenues for cancer therapy.[3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its isolation and characterization, and insights into its mechanism of action.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₆ | [2][3][7] |

| Molecular Weight | 348.39 g/mol | [2][3][7] |

| CAS Number | 59979-56-5 | [1][2][3][8] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low water solubility. | [1] |

| Stability | Sensitive to acids, bases, nucleophiles, and light.[5][9] It can undergo a photocyclization reaction to form Tagitinin F.[9] |

Experimental Protocols

Isolation and Purification of this compound from Tithonia diversifolia

The following protocol outlines a general method for the extraction and purification of this compound from the aerial parts of Tithonia diversifolia, based on methodologies described in the literature.

1. Plant Material Collection and Preparation:

- Collect fresh aerial parts (leaves and stems) of Tithonia diversifolia.

- Air-dry the plant material in the shade for several days until brittle.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Perform a maceration of the powdered plant material with methanol at room temperature for 24-48 hours.[6]

- Alternatively, use ultrasound-assisted extraction (UAE) with ethanol, which can yield higher concentrations of this compound.[5]

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic or ethanolic extract.[6]

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate.[6]

- Collect the ethyl acetate fraction, which is typically enriched with sesquiterpene lactones.

- Evaporate the solvent from the ethyl acetate fraction to yield a dried sub-fraction.

4. Chromatographic Purification:

- Subject the ethyl acetate-soluble fraction to column chromatography on silica gel.

- Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

- Pool the fractions rich in this compound and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound (>95% purity).[6]

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

- A reversed-phase HPLC method can be used for the quantification of this compound.[10]

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.

- Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

- The purity of isolated this compound is often determined by HPLC normalization.[10]

2. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, and HSQC experiments are crucial for the structural elucidation of this compound.[4][10] The chemical shifts and coupling constants from these spectra provide detailed information about the molecular structure.[6]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound.[11] A characteristic C=O stretching vibration can be observed around 1668 cm⁻¹.[11]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[4]

Visualizations

References

- 1. This compound | CAS:59979-56-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C19H24O6 | CID 11256548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct determination of this compound in Tithonia diversifolia leaves by on-line coupling of supercritical carbon dioxide extraction to FT-IR spectroscopy by means of optical fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

Limited Evidence for Alternative Natural Sources of Tagitinin C Beyond Tithonia diversifolia

A comprehensive review of current scientific literature reveals a significant scarcity of documented natural sources for the sesquiterpene lactone, Tagitinin C, outside of the well-established source, Tithonia diversifolia (Mexican sunflower). While the compound has been isolated from and is a known constituent of Tithonia diversifolia, extensive research has not conclusively identified other plant species that produce this specific phytochemical in significant, well-characterized quantities.

This compound, a compound of interest for its potential pharmacological activities, has been the subject of various phytochemical investigations. However, these studies have predominantly centered on Tithonia diversifolia, a member of the Asteraceae family. This focus has left the broader distribution of this compound in the plant kingdom largely unexplored.

Our in-depth search for alternative botanical sources did not yield sufficient quantitative data or detailed experimental protocols for the isolation of this compound from any other species. This lack of information precludes the creation of a comparative data table and detailed experimental workflows as requested. Consequently, the development of signaling pathway diagrams related to this compound from alternative sources is also not feasible at this time.

Researchers, scientists, and drug development professionals seeking to work with this compound are currently directed to Tithonia diversifolia as the primary and most reliably documented natural source. Future phytochemical screening of other species within the Tithonia genus or the broader Asteraceae family may yet reveal new sources, but such findings have not been published in the peer-reviewed scientific literature to date.

Further research is warranted to explore the biodiversity of sesquiterpene lactones across various plant taxa to identify new potential sources of this compound and other structurally related compounds of medicinal interest.

An In-depth Technical Guide to the Degradation Products and Pathways of Tagitinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and antimalarial properties. However, its inherent instability presents a considerable challenge for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound under various stress conditions, offering crucial insights for formulation development, stability testing, and analytical method development.

This compound is a highly reactive molecule characterized by several functional groups that contribute to its instability, including an α-methylene-γ-lactone moiety, a cross-conjugated dienone system, and an ester group. It is known to be sensitive to acidic, basic, nucleophilic, and photolytic conditions[1]. Understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of any potential drug product.

Degradation Pathways and Products

Forced degradation studies are essential for identifying potential degradation products and elucidating the degradation pathways of a drug substance. Based on available literature, the degradation of this compound proceeds through several distinct pathways depending on the stress condition applied.

Acidic Degradation

Under acidic conditions, this compound undergoes an intramolecular cyclization reaction to form cyclothis compound. This transformation involves the protonation of the dienone system, followed by a nucleophilic attack from the hydroxyl group, leading to the formation of a new cyclic ether.

Degradation Product:

| Stress Condition | Degradation Product | Chemical Structure |

| Acidic | Cyclothis compound | C19H24O6 |

Degradation Pathway under Acidic Conditions

Photolytic Degradation

Exposure to ultraviolet (UV) light induces a photocyclization reaction in this compound, leading to the formation of tagitinin F. This isomerization process occurs with a high yield, reportedly reaching 100% under specific conditions[1]. This highlights the critical need for photoprotection during the manufacturing and storage of this compound-containing formulations.

Degradation Product:

| Stress Condition | Degradation Product | Chemical Structure |

| Photolytic (UV light) | Tagitinin F | C19H24O6[1][2][3] |

Photolytic Degradation Pathway

Basic Degradation

Under basic conditions, this compound is susceptible to hydrolysis of its isobutyrate ester group, a reaction known as saponification[4]. This leads to the formation of tagitinol C. The α-methylene-γ-lactone ring is also a potential site for nucleophilic attack under basic conditions, which could lead to further degradation products.

Potential Degradation Product:

| Stress Condition | Potential Degradation Product | Chemical Structure |

| Basic | Tagitinol C | C15H18O5 |

Proposed Basic Degradation Pathway

Oxidative Degradation

While specific oxidative degradation products of this compound have not been extensively reported, its structure suggests susceptibility to oxidation. The double bonds within the molecule are potential sites for epoxidation in the presence of oxidizing agents like hydrogen peroxide.

Potential Degradation Pathway:

The reaction with oxidizing agents could lead to the formation of various epoxidized derivatives. Further studies are required to isolate and characterize these products.

Proposed Oxidative Degradation Pathway

Nucleophilic Addition

The α-methylene-γ-lactone moiety in this compound is an electrophilic center susceptible to Michael-type addition reactions with nucleophiles[1][5][6][7]. This is a crucial consideration in formulation development, as excipients with nucleophilic groups (e.g., amines, thiols) could potentially react with this compound, leading to the formation of adducts and a loss of potency.

General Nucleophilic Addition Pathway

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines and common practices in the pharmaceutical industry. These should be adapted and optimized for the specific analytical methods being used.

General Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

Photolytic Degradation

-

Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

Thermal Degradation

-

Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

At specified time points, dissolve a portion of the powder in a suitable solvent and analyze.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. High-performance liquid chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where both the parent drug and degradation products have adequate absorbance (e.g., 254 nm).

-

Injection Volume: 20 µL.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is an indispensable tool for the identification and structural elucidation of unknown degradation products.

Summary of Quantitative Data

Currently, detailed quantitative data on the degradation kinetics of this compound under various stress conditions are not extensively available in the public domain. The primary focus of existing research has been on the identification of major degradation products. To establish a comprehensive stability profile, further studies are required to determine the degradation rate constants, half-lives, and activation energies under different pH, temperature, and light conditions.

| Stress Condition | Key Observations | Quantitative Data |

| Acidic | Transformation to cyclothis compound. | Kinetic data not readily available. |

| Photolytic | Isomerization to tagitinin F with high yield. | Reported to be a 100% yield under specific UV irradiation conditions[1]. |

| Basic | Susceptible to saponification of the ester group. | Kinetic data not readily available. |

| Oxidative | Potential for epoxidation of double bonds. | No specific quantitative data available. |

Conclusion

This compound is an inherently unstable molecule with multiple degradation pathways. Its sensitivity to acid, light, and potentially base and oxidative conditions necessitates careful consideration during all stages of drug development. The formation of cyclothis compound under acidic conditions and tagitinin F under photolytic conditions are the most well-defined degradation pathways. This technical guide provides a foundational understanding of the degradation profile of this compound, offering valuable information for the development of stable formulations and robust analytical methods. Further research is warranted to fully characterize the degradation products under basic and oxidative stress and to quantify the kinetics of these degradation processes. Such data will be instrumental in unlocking the full therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Michael-Type Amine Adducts of α-Methylene-γ-Lactones tomentosin | Moroccan Journal of Chemistry [revues.imist.ma]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. resource.aminer.org [resource.aminer.org]

An In-depth Technical Guide to the Biosynthesis Pathway of Sesquiterpene Lactones in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (STLs) are a class of C15 terpenoids characterized by a lactone ring, predominantly found in the Asteraceae family.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] This technical guide provides a comprehensive overview of the core biosynthesis pathway of STLs, presents quantitative data for key metabolic steps, details relevant experimental protocols, and visualizes the intricate pathways involved.

The Core Biosynthesis Pathway of Sesquiterpene Lactones

The journey to the vast array of STLs begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are synthesized via the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[3]

The core pathway can be dissected into three major stages:

-

Stage 1: Formation of Farnesyl Pyrophosphate (FPP) : Farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the central C15 precursor, farnesyl pyrophosphate (FPP).[3]

-

Stage 2: Creation of the Sesquiterpene Skeleton : FPP is then cyclized by a sesquiterpene synthase (STS) to form the foundational hydrocarbon skeleton. For the majority of STLs, the key enzyme is (+)-germacrene A synthase (GAS), which converts FPP to (+)-germacrene A.[4]

-

Stage 3: Oxidative Modifications and Lactonization : The germacrene A skeleton undergoes a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key step is the three-step oxidation of germacrene A to germacrene A acid, catalyzed by germacrene A oxidase (GAO).[1] Subsequent hydroxylations and cyclizations lead to the formation of the characteristic lactone ring, giving rise to different STL classes such as germacranolides, guaianolides, and eudesmanolides.[1][3]

Quantitative Data

Table 1: Kinetic Properties of Germacrene A Synthase (GAS)

| Enzyme Source | Km (μM) for FPP | Vmax (pmol h-1 μg-1 protein) | Reference |

| Cichorium intybus (long isoform, CiGASlo) | 6.9 | 13.9 | [4] |

| Cichorium intybus (short isoform, CiGASsh) | 3.2 | 21.5 | [4] |

| Cichorium intybus (purified from roots) | 6.6 | Not Reported | [5] |

Table 2: Sesquiterpene Lactone Content in Selected Asteraceae Species

| Plant Species | Sesquiterpene Lactone(s) | Content (% of dry weight) | Reference(s) |

| Tanacetum parthenium (Feverfew) | Parthenolide | 0.28–1.33% | [6] |

| Tanacetum vulgare (Tansy) | Parthenolide | 0.06–1.33% | [6] |

| Arnica montana (Arnica) | Helenalin and derivatives | Present, allergenic | [6] |

| Achillea millefolium (Yarrow) | Guaianolides, germacranolides | Present, allergenic | [6] |

| Chamomilla recutita (German Chamomile) | Guaianolides | Low, but allergenic potential present | [6] |

Experimental Protocols

Protocol 1: Extraction and HPLC Quantification of Sesquiterpene Lactones

This protocol is optimized for the rapid extraction and analysis of STLs from plant material.[7]

1. Sample Preparation:

-

Lyophilize fresh plant material and grind to a fine powder. It is recommended to use freshly powdered material to avoid degradation of STLs.[7]

2. Extraction:

-

To 100 mg of powdered plant material, add 10 mL of 100% methanol.

-

Shake for 1 hour, followed by 30 minutes of sonication.

-

Centrifuge to pellet the solid material and collect the supernatant.

-

Evaporate the solvent to dryness.

3. HPLC Analysis:

-

Reconstitute the dried extract in a known volume of the initial mobile phase.

-

Filter through a 0.22 µm filter prior to injection.

-

HPLC System: A standard HPLC system with a C18 column and a Diode Array Detector (DAD) is suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.

-

Detection: Monitor at 210 nm for general STL detection.

-

Quantification: Generate a standard curve with known concentrations of purified STL standards to quantify the compounds in the plant extracts.

Protocol 2: In Vitro Germacrene A Synthase (GAS) Activity Assay

This assay is used to determine the activity of GAS in plant extracts.[5][8]

1. Enzyme Extraction:

-

Homogenize fresh plant tissue in an appropriate buffer (e.g., Tris-HCl with additives to maintain enzyme stability).

-

Centrifuge to remove cell debris and use the supernatant for the assay.

2. Reaction Mixture:

-

In a final volume of 100 µL, combine the enzyme extract with an assay buffer containing MgCl₂ and DTT.

-

Initiate the reaction by adding the substrate, [³H]-FPP.

3. Product Trapping and Detection:

-

Overlay the reaction mixture with hexane to trap the volatile germacrene A product.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by vortexing and centrifuging to separate the phases.

-

Measure the radioactivity in the hexane layer using a scintillation counter.

-

Confirm the identity of the product as germacrene A using GC-MS. Germacrene A thermally rearranges to β-elemene in the GC injector, which serves as a diagnostic marker.[5]

Mandatory Visualizations

Diagram 1: Core Biosynthesis Pathway of Sesquiterpene Lactones

Caption: The core biosynthetic pathway from FPP to major STL classes.

Diagram 2: Experimental Workflow for STL Quantification

Caption: Workflow for the extraction and quantification of STLs.

Diagram 3: Regulation of STL Biosynthesis by Jasmonic Acid

Caption: Jasmonic acid signaling cascade regulating STL biosynthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 4. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantitative Analysis of Tagitinin C using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of tagitinin C, a sesquiterpene lactone with significant anti-plasmodial and potential anti-cancer properties. The described protocol is applicable for the analysis of this compound in various sample matrices, including plant extracts and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability requirements, and a summary of validation parameters according to ICH guidelines to ensure reliable and reproducible results.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in plants of the Tithonia genus, notably Tithonia diversifolia.[1] Due to its potent biological activities, including anti-malarial and cytotoxic effects, there is a growing interest in its quantification for research, quality control of herbal products, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for its quantification.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A Lichrospher 60 RP-select B column (250 x 4 mm, 5 µm particle size) or equivalent C18 column is recommended.[1]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Sodium acetate (analytical grade)

-

Acetic acid (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard (purity >95%)

-

-

Sample Filtration: 0.45 µm syringe filters.

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following isocratic conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 0.1 M Sodium Acetate Buffer (pH 4.8) (45:55, v/v) |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |

| Injection Volume | 20 µL[1] |

| Detection Wavelength | 254 nm[1] |

| Run Time | Approximately 10 minutes |

Preparation of 0.1 M Sodium Acetate Buffer (pH 4.8): Dissolve 8.2 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 4.8 with 10% acetic acid.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 0.4 mg/mL.[1] A minimum of five concentration levels is recommended for constructing the calibration curve.

Sample Preparation

-

Plant Material (e.g., Tithonia diversifolia leaves):

-

Dry the plant material at room temperature and grind it into a fine powder.

-

Accurately weigh 500 mg of the powdered material.

-

Extract the powder with a suitable solvent such as diethyl ether.

-

Evaporate the solvent to obtain a dry extract.

-

Accurately weigh 8 mg of the dry extract and redissolve it in a mixture of 9 mL of acetonitrile and 11 mL of the acetate buffer.[1]

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

-

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The validation parameters and their typical acceptance criteria are summarized in the table below.

| Validation Parameter | Result |

| Specificity / Selectivity | The method demonstrates good specificity with no interference from endogenous compounds in the sample matrix at the retention time of this compound. |

| Linearity | |

| - Range | 0.01 - 0.4 mg/mL[1] |

| - Correlation Coefficient (r²) | > 0.999[1] |

| - Calibration Curve Equation | y = 19329.09x - 18.50 (where y is the peak area and x is the concentration in mg/mL)[1] |

| Precision | |

| - Repeatability (Intra-day) (%RSD) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) (%RSD) | ≤ 3.0% |

| Accuracy (Recovery) | 99.3% - 102.5%[1] |

| Limit of Detection (LOD) | ~2 µg/mL (Estimated based on similar sesquiterpene lactones) |

| Limit of Quantification (LOQ) | ~6 µg/mL (Estimated based on similar sesquiterpene lactones) |

| Robustness | The method is robust to small, deliberate variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). |

| System Suitability | |

| - Tailing Factor | ≤ 2.0 |

| - Theoretical Plates | > 2000 |

| - %RSD of Peak Area (for 6 replicate injections) | ≤ 2.0% |

Experimental Workflow Diagram

References

Application Notes and Protocols: Synthesis of Tagitinin C Derivatives for Improved Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant therapeutic potential, including potent anticancer, anti-inflammatory, and antimalarial properties.[1][2] However, its clinical development is hampered by poor water solubility and stability, which limits its bioavailability.[3][4] This document provides detailed protocols for the chemical modification of this compound to enhance its solubility. The primary strategy focuses on the Michael addition reaction to the α-methylene-γ-lactone motif, a method that has successfully produced derivatives with improved physicochemical properties while retaining biological activity.[1][4]

Part 1: Strategic Modification of this compound

The core strategy for improving the solubility of this compound involves the synthesis of derivatives by targeting its reactive chemical motifs. The α-methylene-γ-lactone ring is a key feature for both its biological activity and as a site for chemical modification.

Principle of Synthesis: Michael Addition

The most effective reported method is the Michael addition of nucleophiles, such as amines, thiols, and phosphonates, to the α,β-unsaturated carbonyl system of the lactone ring.[1] This reaction is advantageous as it can be performed under mild conditions, proceeds with high yields, and introduces functional groups (e.g., amino groups) that can be protonated at physiological pH, thereby significantly increasing aqueous solubility.[5] This prodrug-like approach can improve the molecule's overall pharmacological profile.[1]

General Experimental Workflow

The overall process for synthesizing and evaluating this compound derivatives is outlined below. It begins with the extraction of the parent compound, followed by synthetic modification, and concludes with purification and comprehensive evaluation of the new chemical entities.

Caption: Workflow for synthesis and evaluation of this compound derivatives.

Part 2: Experimental Protocols

Protocol 1: Synthesis of Amino-Derivatives of this compound

This protocol describes a general method for the synthesis of water-soluble amino-derivatives of this compound via Michael addition.

Materials and Reagents:

-

This compound (purity >95%)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Selected amine (e.g., morpholine, dimethylamine, piperidine)

-

Triethylamine (TEA) (optional, as a base)

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Addition of Reagents: To the stirred solution, add the selected amine (1.1-1.5 equivalents). If the amine salt is used, add triethylamine (1.5 equivalents) to liberate the free base.

-

Reaction: Allow the reaction to stir at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the pure amino-derivative.

-

Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Data and Expected Outcomes

Structural modification of this compound has been shown to produce derivatives in high yields while maintaining or enhancing biological activity and improving solubility.

Table 1: Synthesis and Biological Activity of this compound & Derivatives

| Compound/Derivative | Synthesis Yield | Target Cell Lines | IC50 Value (µg/mL) | Citation(s) |

| This compound (Parent) | N/A | Hep-G2 (Hepatoma) | 2.0 ± 0.1 | [6][7] |

| Huh 7 (Hepatoma) | 1.2 ± 0.1 | [6][7] | ||

| HCT116 (Colorectal) | Growth Inhibition | [6] | ||

| Trypanosoma brucei | 0.0042 | [2] | ||

| Keloid Fibroblasts | 0.122 (72h) | [6] | ||

| Amino-Derivatives | Up to 99% | MCF-7 (Breast) | Activity Retained | [1][4] |

| MCF7-MDR (Breast) | Activity Retained | [1][4] | ||

| MiaPaCa-2 (Pancreas) | Activity Retained | [1][4] | ||

| Phosphonate-Derivatives | Good to Excellent | MCF-7, MCF7-MDR, MiaPaCa-2 | Activity Retained | [1] |

| Thiol-Derivatives | Good to Excellent | MCF-7, MCF7-MDR, MiaPaCa-2 | Activity Retained* | [1] |

*Note: Specific IC50 values for derivatives were not detailed in the cited literature, but the studies confirmed that biological activity was preserved post-modification.[1][4]

Solubility Enhancement

The primary goal of derivatization is to improve aqueous solubility. While specific quantitative data (e.g., mg/mL) is often not published, the introduction of ionizable groups like amines leads to a significant, qualitative increase in water solubility, which is critical for bioavailability.[1][5] Encapsulation in liposomes or complexation with cyclodextrins are alternative methods that have been shown to increase the aqueous solubility of similar sesquiterpene lactones by 100-4600%.[3][8]

Part 4: Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is crucial for drug development. This compound and its derivatives have been shown to exert their anticancer effects through multiple pathways, most notably through induction of ferroptosis and inhibition of the proteasome pathway.[1][4][6]

Induction of Ferroptosis in Colorectal Cancer

In colorectal cancer cells, this compound induces a form of iron-dependent cell death known as ferroptosis.[6] It triggers endoplasmic reticulum (ER) stress, which activates the PERK-Nrf2 signaling axis.[6] This leads to the upregulation of Heme Oxygenase-1 (HO-1), an increase in the labile iron pool, and subsequent lipid peroxidation, culminating in cell death.[6]

Caption: this compound-induced ferroptosis signaling pathway in cancer cells.

Conclusion

The synthesis of this compound derivatives via Michael addition is a highly effective and robust strategy to overcome the compound's inherent low water solubility. This approach yields novel chemical entities with an improved pharmacological profile while preserving the essential biological activities of the parent molecule. The protocols and data presented herein provide a foundational framework for researchers to develop more bioavailable and clinically viable drugs based on the this compound scaffold. Further investigation into quantitative solubility and in vivo efficacy of these derivatives is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the IC50 of Tagitinin C in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of Tagitinin C, a sesquiterpene lactone, on various cancer cell lines. This document includes a summary of reported half-maximal inhibitory concentration (IC50) values, detailed protocols for determining IC50 using common cell viability assays, and an exploration of the signaling pathways implicated in this compound's mechanism of action.

Data Presentation: IC50 Values of this compound

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, are summarized in the table below. These values have been determined using various cell viability assays, most commonly the MTT assay.

| Cancer Type | Cell Line | IC50 (µg/mL) | Additional Notes |

| Hepatocellular Carcinoma | Hep-G2 | 2.0 ± 0.1[1] | |

| Hepatocellular Carcinoma | Huh 7 | 1.2 ± 0.1[1] | |

| Cervical Cancer | HeLa | 16.61 | |

| Glioblastoma | U373 | 6.1[2] | |

| Colorectal Cancer | HCT116 | Not explicitly stated, but dose-dependent inhibition observed.[3][4] | Studies show significant reduction in cell viability at concentrations of 5, 10, and 20 µM.[4] |

| Colorectal Cancer | SW480 | Not explicitly stated, but dose-dependent inhibition observed.[4] | |

| Colorectal Cancer | DLD1 | Not explicitly stated, but dose-dependent inhibition observed.[4] | |

| Breast Cancer | Not specified | IC50 not found in the reviewed literature. | |

| Lung Cancer | Not specified | IC50 not found in the reviewed literature. | |

| Prostate Cancer | Not specified | IC50 not found in the reviewed literature. |

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of a potential anticancer compound. The following are detailed protocols for two widely used colorimetric assays for assessing cell viability: the MTT assay and the Sulforhodamine B (SRB) assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to start with could be from 0.1 to 100 µg/mL.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis and IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth. This can be done using graphing software with a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins in fixed cells. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA) solution (50% w/v in water, cold)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Washing solution (1% v/v acetic acid in water)

-

Solubilization buffer (10 mM Tris base solution, pH 10.5)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

-

Cell Fixation:

-

After the incubation period with this compound, carefully add 50 µL of cold 50% TCA to each well (for a final concentration of 10%).

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Gently wash the plates five times with the washing solution (1% acetic acid) to remove TCA and unbound dye.

-

Allow the plates to air dry completely.

-

-

SRB Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with the washing solution to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization:

-

Add 200 µL of the solubilization buffer (10 mM Tris base) to each well.

-

Shake the plate on an orbital shaker for 10-20 minutes to dissolve the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis and IC50 Calculation:

-

Calculate the percentage of cell growth for each concentration of this compound using the following formula: % Cell Growth = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell growth against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve as described in the MTT assay protocol.

-

Visualizations: Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound using cell viability assays.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PERK-Nrf2-HO-1 Signaling Pathway Activation by this compound

Caption: Activation of the PERK-Nrf2-HO-1 pathway by this compound, leading to ferroptosis.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Tagitinin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has demonstrated significant potential as a therapeutic agent in various preclinical studies.[1][2] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound using animal models, with a primary focus on its anticancer properties. The information is designed to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this promising natural compound.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines, providing essential data for dose selection in in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |

| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | Not Specified |

| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | Not Specified |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified |

| SW480 | Colorectal Cancer | Not Specified | Not Specified |

| DLD1 | Colorectal Cancer | Not Specified | Not Specified |

| Keloid Fibroblasts (KF) | Keloid | 0.122 | 72 |

| Keloid Fibroblasts (KF) | Keloid | 0.039 | 120 |

Data compiled from multiple sources.[1][3]

Mechanism of Action & Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, including the induction of ferroptosis in colorectal cancer and the inhibition of metastasis in hepatocellular carcinoma.

In colorectal cancer, this compound induces endoplasmic reticulum (ER) stress, leading to the activation of the PERK-Nrf2-HO-1 signaling pathway. This cascade results in an increase in the labile iron pool and lipid peroxidation, ultimately causing ferroptotic cell death.

In hepatocellular carcinoma, this compound has been shown to inhibit metastasis by downregulating the activity of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9). These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound from Tithonia diversifolia as antitrypanosomal compound using bioactivity-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Metastatic Activity of this compound from Tithonia diversifolia in a Xenograft Mouse Model of Hepatocellular Carcinoma [mdpi.com]

Tagitinin C: A Promising Natural Compound for Inducing Apoptosis in Cancer Cells

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagitinin C, a sesquiterpene lactone isolated from Tithonia diversifolia, has emerged as a potent inducer of apoptosis in various cancer cell lines. This document provides a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate its apoptotic effects. This compound has been shown to trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways, as well as inducing ferroptosis, a distinct form of iron-dependent cell death. Its ability to modulate key apoptotic regulators, such as caspases, makes it a compelling candidate for further investigation in cancer therapeutics.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably and resist treatment. This compound has demonstrated significant cytotoxic effects against a range of cancer cells, including hepatocellular carcinoma and colorectal cancer. Its multifaceted mechanism of action, which involves the activation of key executioner caspases and the induction of cellular stress pathways, underscores its potential as a novel anti-cancer agent. This application note serves as a practical guide for researchers investigating the apoptotic properties of this compound.

Mechanism of Action

This compound induces apoptosis through a coordinated series of molecular events. Treatment of cancer cells with this compound has been shown to activate both initiator and effector caspases, key proteases that dismantle the cell from within. Specifically, the activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by external death signals. Concurrently, the activation of caspase-3, a central executioner caspase, leads to the cleavage of critical cellular substrates, culminating in the characteristic morphological changes of apoptosis.

Furthermore, this compound can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis. This is linked to its ability to also induce ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation. The interplay between apoptosis and ferroptosis induced by this compound suggests a complex and potent anti-cancer activity.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inducing cell death in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| Hep-G2 | Hepatocellular Carcinoma | 2.0 ± 0.1 | [1][2] |

| Huh 7 | Hepatocellular Carcinoma | 1.2 ± 0.1 | [1] |

| SW480 | Colorectal Cancer | Not explicitly quantified, but demonstrated dose-dependent viability reduction | [3] |

| DLD1 | Colorectal Cancer | Not explicitly quantified, but demonstrated dose-dependent viability reduction | [3] |

| HCT116 | Colorectal Cancer | Not explicitly quantified, but demonstrated dose-dependent viability reduction | [3] |

| Clone 9 | Normal Liver Cells | Higher than cancer cell lines, suggesting some selectivity | [1] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Effect | Cancer Cell Line | Citation |

| Cleaved Caspase-3 | Significantly elevated | Hep-G2, Huh 7 | [1][2] |

| Cleaved Caspase-8 | Significantly elevated | Hep-G2, Huh 7 | [1][2] |

| p53 | Increased expression | HeLa | [1] |

Signaling Pathways

The signaling pathways activated by this compound leading to apoptosis and ferroptosis are complex and interconnected. The diagrams below, generated using Graphviz, illustrate the key molecular events.

Caption: Signaling pathways of this compound-induced apoptosis and ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell lines (e.g., Hep-G2, Huh 7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution (provided with the kit)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-